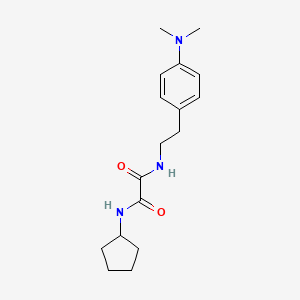
N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide, also known as CX717, is a nootropic drug that has gained attention for its potential cognitive-enhancing effects. It was first synthesized in 1996 by a team of researchers at Cortex Pharmaceuticals, Inc. Since then, CX717 has been the subject of numerous scientific studies, which have investigated its mechanism of action, biochemical and physiological effects, and potential applications in research.
作用機序
The exact mechanism of action of N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide is not fully understood, but it is thought to work by modulating the activity of glutamate receptors in the brain. Glutamate is an important neurotransmitter that is involved in many aspects of brain function, including learning and memory. N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide is thought to enhance the activity of a specific type of glutamate receptor, known as AMPA receptors, which are important for LTP.
Biochemical and Physiological Effects:
N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide has been shown to have a number of biochemical and physiological effects in animal models and in humans. These include increased activity in the prefrontal cortex, enhanced LTP, and improved cognitive performance. N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide has also been shown to increase the release of dopamine in the brain, which is a neurotransmitter that is involved in motivation and reward.
実験室実験の利点と制限
N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide has a number of advantages and limitations for use in lab experiments. One advantage is that it has been shown to be effective in improving cognitive performance in animal models and in humans. This makes it a useful tool for investigating the neural mechanisms underlying cognitive function. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to interpret the results of studies using N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide.
将来の方向性
There are a number of future directions for research on N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide. One area of research is in the development of new cognitive-enhancing drugs that are based on the structure of N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide. Another area of research is in the investigation of the long-term effects of N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide on cognitive function and brain health. Finally, there is a need for further research on the mechanism of action of N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide, which could lead to a better understanding of the neural mechanisms underlying cognitive function.
合成法
N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide is synthesized through a multi-step process that involves the reaction of various chemical reagents. The exact details of the synthesis method are proprietary information, but it is known that the final product is a white crystalline powder that is soluble in water and organic solvents.
科学的研究の応用
N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide has been the subject of numerous scientific studies, which have investigated its potential applications in research. One of the most promising areas of research is in the field of cognitive enhancement. Studies have shown that N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide can improve cognitive performance in animal models and in humans. It has also been shown to enhance long-term potentiation (LTP), a process that is important for memory formation and learning.
特性
IUPAC Name |
N'-cyclopentyl-N-[2-[4-(dimethylamino)phenyl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-20(2)15-9-7-13(8-10-15)11-12-18-16(21)17(22)19-14-5-3-4-6-14/h7-10,14H,3-6,11-12H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJKJUWVKHWQTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

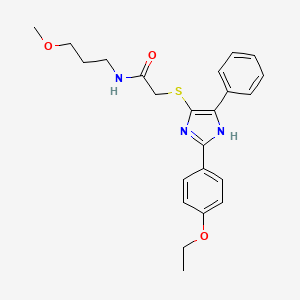
![methyl 3-(N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2780766.png)
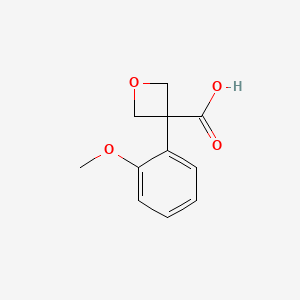
![Ethyl 2-[[2-[[5-[[(2-fluorobenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2780768.png)

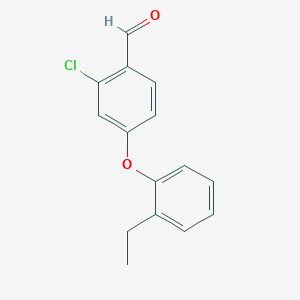

![(E)-2-(2-(9-methyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole](/img/structure/B2780774.png)
![2-(3-methoxyphenyl)-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2780775.png)
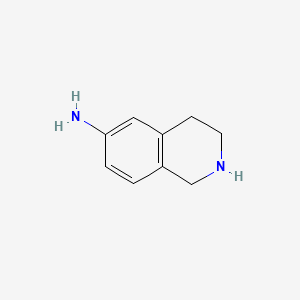
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2780778.png)
![5-(5-Fluoropyrimidin-4-yl)-2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2780779.png)
![ethyl 2-((2,2-dioxido-5-phenyl-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate](/img/structure/B2780785.png)
![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2780786.png)